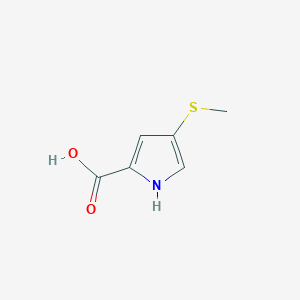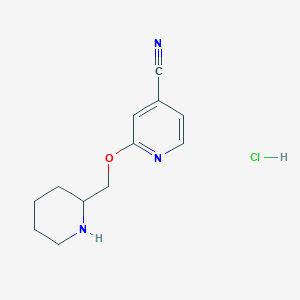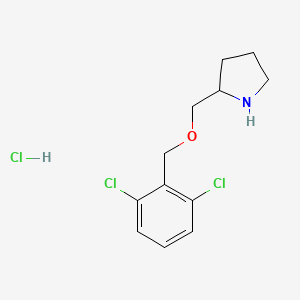
1H-Pyrrole-2-carboxylic acid, 4-(methylthio)-
Description
“1H-Pyrrole-2-carboxylic acid, 4-(methylthio)-” is a derivative of 1H-Pyrrole-2-carboxylic acid . The parent compound, 1H-Pyrrole-2-carboxylic acid, is an organic compound with the formula HNC4H3CO2H . It is one of two monocarboxylic acids of pyrrole and is a white solid . It arises in nature by dehydrogenation of the amino acid proline .
Synthesis Analysis
The synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks has been studied . The optimized synthetic conditions resulted in a 50% yield of Pyrrole-2-Carboxylic Acid (PCA), with insights gained from temperature variant NMR studies . The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
4-Methylpyrrole-2-carboxylic Acid is a reactant for the synthesis of substituted 2,2’-bipyrroles . The reaction of D-glucosamine and pyruvic acid was found to be the most interesting to make pyrrole-2-carboxylic acid (PCA) .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrole-2-carboxylic acid include a molecular weight of 111.0987 . The phase change data, IR Spectrum, Mass spectrum (electron ionization), and UV/Visible spectrum are available .Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWQLQMQPZPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)




![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229880.png)




![[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229915.png)



